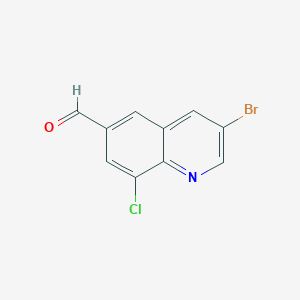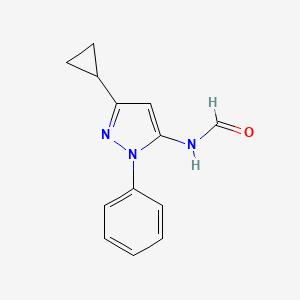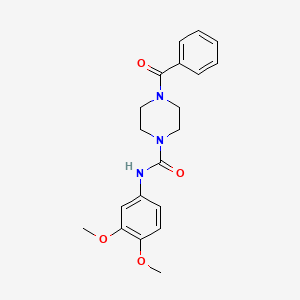
4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C20H23N3O4. It is a derivative of piperazine, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-benzoylpiperazine with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and oxidative stress pathways .
相似化合物的比较
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine core structure and exhibit diverse biological activities.
Triazolo-pyrazine derivatives: These compounds also contain nitrogen heterocycles and are studied for their antimicrobial and anticancer properties.
Uniqueness
4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl and dimethoxyphenyl groups enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
属性
分子式 |
C20H23N3O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-9-8-16(14-18(17)27-2)21-20(25)23-12-10-22(11-13-23)19(24)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
InChI 键 |
VSVTUADZRLAOTK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


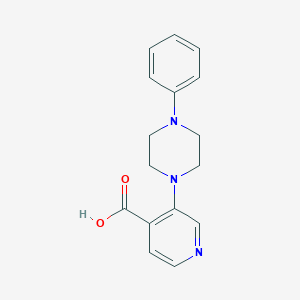
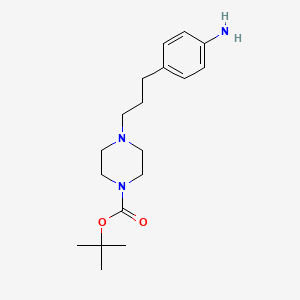
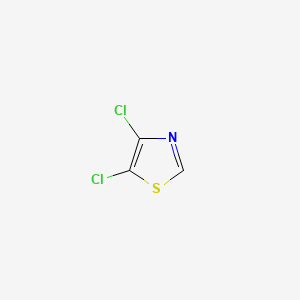

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
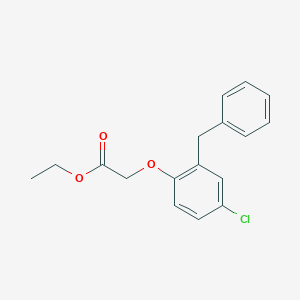
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
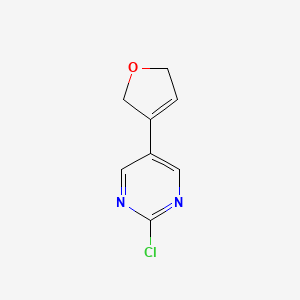
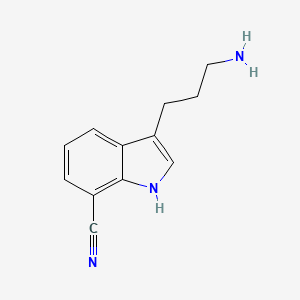
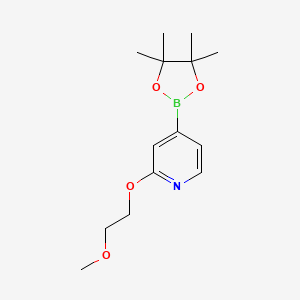
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
